molecular formula C24H26N2O2S B10863736 N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide

N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide

Cat. No.: B10863736
M. Wt: 406.5 g/mol
InChI Key: CNNWPVBEQCSDQS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide is an organic compound with a complex structure It is used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide involves multiple steps. The starting materials typically include 4-acetylphenyl, benzylamine, and cyclohexanone derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide include:

  • N-(4-acetylphenyl)-4-aminobenzenesulfonamide
  • N-(4-acetylphenyl) maleanilic acid

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(benzylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide

InChI

InChI=1S/C24H26N2O2S/c1-16(27)18-9-11-19(12-10-18)26-23(29)22-20(13-24(2,3)14-21(22)28)25-15-17-7-5-4-6-8-17/h4-12,25H,13-15H2,1-3H3,(H,26,29)

InChI Key

CNNWPVBEQCSDQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NCC3=CC=CC=C3

Origin of Product

United States

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